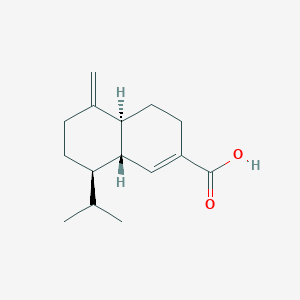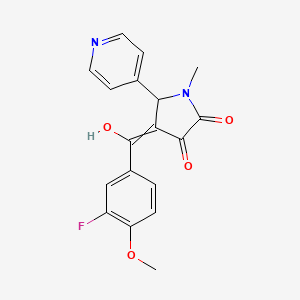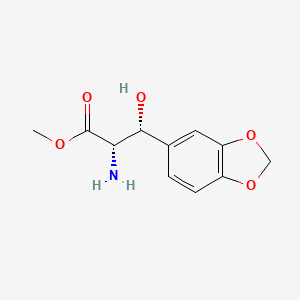
2,3,4-Trimethylcyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trimethylcyclopentanol is an organic compound with the molecular formula C8H16O It is a type of alcohol, specifically a cyclopentanol derivative, characterized by the presence of three methyl groups attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylcyclopentanol can be achieved through several methods. One common approach involves the hydrogenation of 2,3,4-Trimethylcyclopentanone using a suitable catalyst under high pressure and temperature conditions. Another method includes the reduction of 2,3,4-Trimethylcyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes, where the cyclopentanone precursor is subjected to hydrogen gas in the presence of a metal catalyst like palladium or platinum. The reaction is typically carried out in a high-pressure reactor to ensure complete conversion of the ketone to the alcohol.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethylcyclopentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,3,4-Trimethylcyclopentanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to form the corresponding hydrocarbon, 2,3,4-Trimethylcyclopentane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, sulfonyl chlorides, or other electrophilic reagents.
Major Products Formed
Oxidation: 2,3,4-Trimethylcyclopentanone.
Reduction: 2,3,4-Trimethylcyclopentane.
Substitution: Various substituted cyclopentanol derivatives depending on the reagent used.
Scientific Research Applications
2,3,4-Trimethylcyclopentanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylcyclopentanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its activity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylcyclopentanol: Another cyclopentanol derivative with similar structural features.
2,3,3-Trimethylcyclopentanol: Differing by the position of the methyl groups on the cyclopentane ring.
2,3,4-Trimethylcyclohexanol: A cyclohexanol derivative with similar methyl group positioning.
Uniqueness
2,3,4-Trimethylcyclopentanol is unique due to its specific arrangement of methyl groups on the cyclopentane ring, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct interactions and applications compared to other similar compounds.
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2,3,4-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-5-4-8(9)7(3)6(5)2/h5-9H,4H2,1-3H3 |
InChI Key |
BCYIOAZXXUQZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C1C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-7-(1-hydroxyethyl)-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13448229.png)




![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)


![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)

